Hydrogen-Bond Donor Deficiency Differentiates Tertiary Amide from Secondary Amide Analogs
5-Isoxazolecarboxamide,N,N-dimethyl-(9CI) possesses zero hydrogen-bond donor (HBD) atoms because the amide nitrogen is fully substituted with two methyl groups. Its nearest structural comparator, N,3-dimethylisoxazole-5-carboxamide (CAS 27144-51-0), carries one HBD (secondary amide NH) . This difference is critical for predicting membrane permeability: compounds with HBD = 0 generally exhibit higher passive diffusion across biological membranes than those with HBD ≥ 1, all else being equal.
| Evidence Dimension | Number of hydrogen-bond donor atoms |
|---|---|
| Target Compound Data | 0 (tertiary amide, N,N-dimethyl substitution) |
| Comparator Or Baseline | N,3-dimethylisoxazole-5-carboxamide: 1 (secondary amide NH) |
| Quantified Difference | 0 vs 1 HBD (absolute elimination of H-bond donor capability) |
| Conditions | Structural analysis based on molecular formula; HBD count extracted from authoritative chemical database. |
Why This Matters
For procurement decisions in medicinal chemistry, a zero-HBD isoxazole-5-carboxamide scaffold can provide superior membrane permeability and reduced metabolic conjugation compared to mono-HBD analogs, directly affecting candidate progression in early drug discovery.
